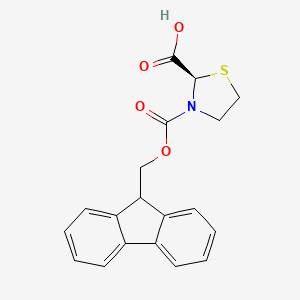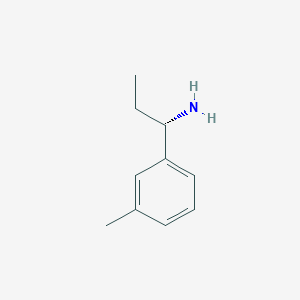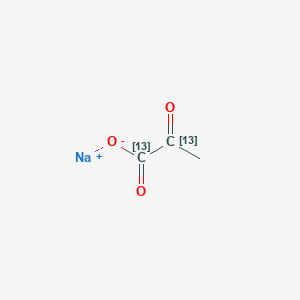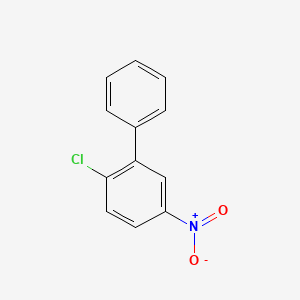
2-Chloro-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-1,1'-biphenyl is an aromatic compound that consists of two benzene rings connected by a single bond, with a chlorine atom and a nitro group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-1,1'-biphenyl typically involves the nitration of 2-chlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 2-Chloro-5-amino-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various biphenyl derivatives.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand the interactions of aromatic compounds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-5-nitro-1,1'-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine atom can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrophenol: Similar in structure but with a hydroxyl group instead of a second benzene ring.
2-Chloro-4-nitroaniline: Contains an amino group instead of a second benzene ring.
2-Chloro-5-nitrobenzoic acid: Features a carboxyl group instead of a second benzene ring.
Uniqueness: 2-Chloro-5-nitro-1,1'-biphenyl is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to its monoaromatic counterparts. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H8ClNO2 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
1-chloro-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
POLMDYPZWBMABD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



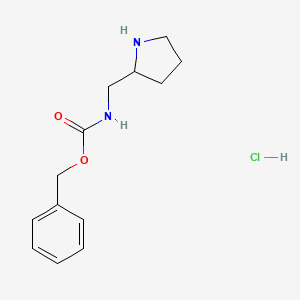
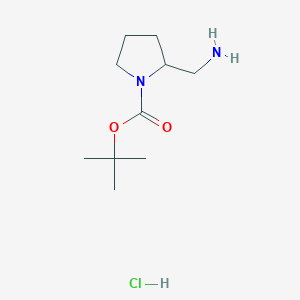
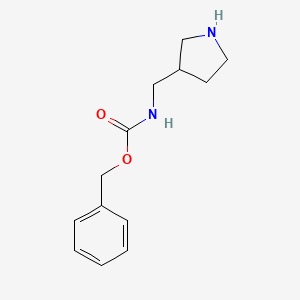
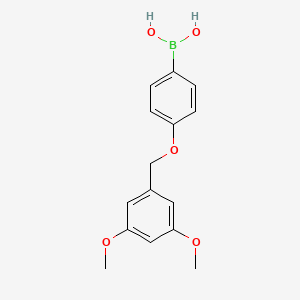
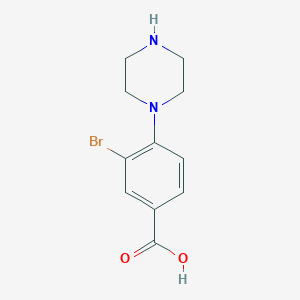
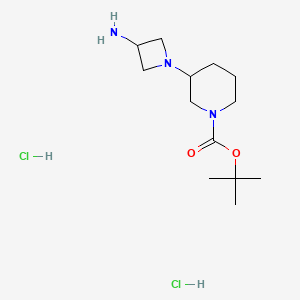
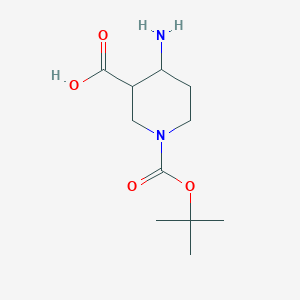
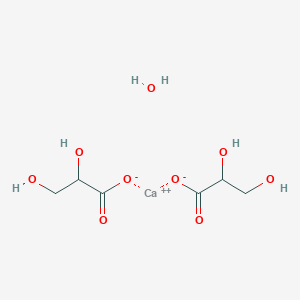
![N,N-Bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine](/img/structure/B1499955.png)
